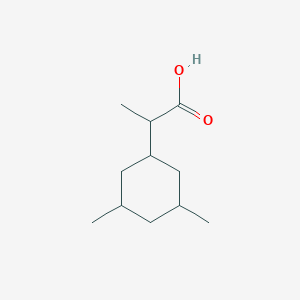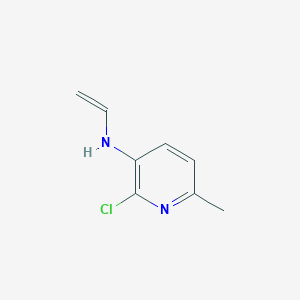![molecular formula C6H7F3N2S B13160716 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is an aromatic amine with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom . The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can be achieved through various methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules . This compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine: Similar structure but with a benzothiazole ring instead of a thiazole ring.
Trifluoromethyl-substituted thiophenes: Compounds with similar trifluoromethyl groups but different heterocyclic rings.
Uniqueness
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its specific combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7F3N2S |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2 |
Clave InChI |
XPIRMGQWNMMDNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)








![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
